molecular formula C10H9BrN2 B6159412 6-bromo-3-methylisoquinolin-1-amine CAS No. 872018-41-2

6-bromo-3-methylisoquinolin-1-amine

Cat. No.: B6159412
CAS No.: 872018-41-2
M. Wt: 237.1
InChI Key:
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Description

6-bromo-3-methylisoquinolin-1-amine is an organic compound that belongs to the class of isoquinolines. . Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. The presence of a bromine atom and a methyl group in the structure of this compound makes it a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methylisoquinolin-1-amine typically involves the bromination of 3-methylisoquinoline followed by amination. One common method is as follows:

    Bromination: 3-methylisoquinoline is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

    Amination: The resulting 6-bromo-3-methylisoquinoline is then subjected to amination using an amine source such as ammonia (NH3) or an amine derivative. This step is typically carried out under reflux conditions with a suitable catalyst to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-methylisoquinolin-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinoline derivatives. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol, reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, room temperature.

Major Products

    Substitution: Formation of 6-methoxy-3-methylisoquinolin-1-amine.

    Oxidation: Formation of 6-bromo-3-methylquinoline-1-amine.

    Reduction: Formation of 6-bromo-3-methyl-1,2-dihydroisoquinolin-1-amine.

Scientific Research Applications

6-bromo-3-methylisoquinolin-1-amine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets and its effects on cellular processes.

    Medicine: Potential applications in drug discovery and development. The compound’s unique structure makes it a candidate for the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-methylisoquinolin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, affecting cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-methylisoquinolin-3-amine: Similar structure with the bromine and methyl groups at different positions.

    3-methylisoquinolin-1-amine: Lacks the bromine substituent, resulting in different chemical properties.

    6-chloro-3-methylisoquinolin-1-amine: Chlorine substituent instead of bromine, leading to variations in reactivity.

Uniqueness

6-bromo-3-methylisoquinolin-1-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthesis and applications in various research fields.

Properties

CAS No.

872018-41-2

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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